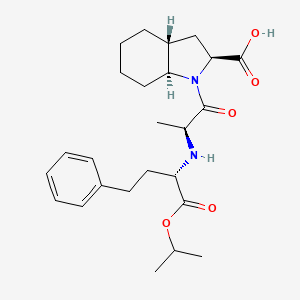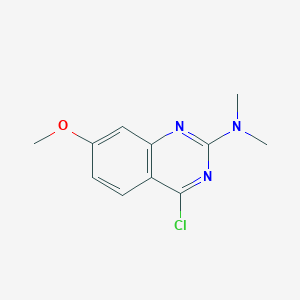
Mebeverine Acid Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mebeverine Acid Glucuronide is a metabolite of Mebeverine, a myotropic antispasmodic agent primarily used to treat irritable bowel syndrome (IBS) and other gastrointestinal disorders. Mebeverine works by relaxing the smooth muscles of the gastrointestinal tract, thereby alleviating symptoms such as abdominal pain and cramps .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mebeverine Acid Glucuronide involves the glucuronidation of Mebeverine Acid. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the conjugation of glucuronic acid to Mebeverine Acid .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Mebeverine Acid Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized metabolites, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Mebeverine Acid Glucuronide has several scientific research applications, including:
Mécanisme D'action
Mebeverine Acid Glucuronide exerts its effects through the following mechanisms:
Molecular Targets: It primarily targets the smooth muscles of the gastrointestinal tract.
Pathways Involved: It may alter contractile activity and small bowel motor activity by affecting calcium channels and muscarinic receptors .
Comparaison Avec Des Composés Similaires
Morphine-6-glucuronide: A pharmacologically active glucuronide metabolite of morphine.
Paracetamol Glucuronide: A major metabolite of paracetamol formed through glucuronidation.
Uniqueness: Mebeverine Acid Glucuronide is unique due to its specific role in the metabolism of Mebeverine and its selective activity on the smooth muscles of the gastrointestinal tract. Unlike other glucuronides, it does not exhibit systemic anticholinergic side effects .
Propriétés
Formule moléculaire |
C22H33NO9 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H33NO9/c1-4-23(13(2)12-14-7-9-15(30-3)10-8-14)11-5-6-16(24)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h7-10,13,17-20,22,25-27H,4-6,11-12H2,1-3H3,(H,28,29)/t13?,17-,18-,19+,20-,22+/m0/s1 |
Clé InChI |
FARFEAMEIJRRRN-WDXLFLMVSA-N |
SMILES isomérique |
CCN(CCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C(C)CC2=CC=C(C=C2)OC |
SMILES canonique |
CCN(CCCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C(C)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)

![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)

![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)

![N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide](/img/structure/B13858496.png)


